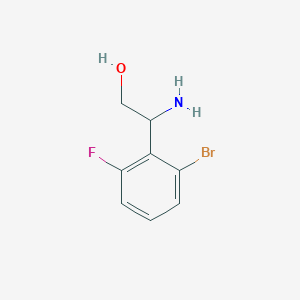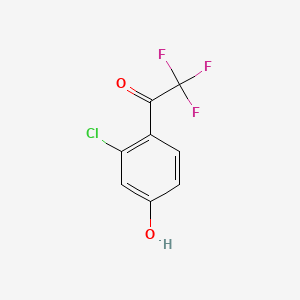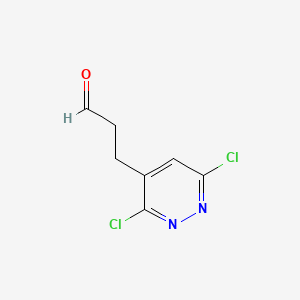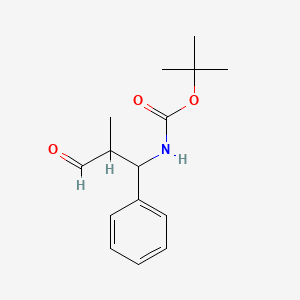
tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate is a chemical compound known for its unique structure and reactivity. It is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine. The compound features a tert-butyl group, which is known for its steric hindrance and stability, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, followed by C–CN bond cleavage and C–O bond formation .
Industrial Production Methods
Industrial production of tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate often employs scalable and sustainable methods. For instance, the deprotection of the tert-butyl carbamate (N-Boc) protecting group can be achieved using hydrogen chloride gas generated ex situ from sodium chloride and sulfuric acid under solvent-free conditions .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hydroperoxide.
Reducing Agents: Various reducing agents depending on the desired product.
Catalysts: Palladium catalysts are commonly used in cross-coupling reactions.
Bases: Cesium carbonate is often used as a base in these reactions.
Major Products Formed
The major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Wissenschaftliche Forschungsanwendungen
tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with enzymes and other biomolecules. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar reactivity patterns.
tert-Butyl carbazate: Another tert-butyl derivative used in organic synthesis.
tert-Butyl-N-methylcarbamate: Known for its use in various chemical reactions.
Uniqueness
tert-Butyl ((1S,2S)-2-methyl-3-oxo-1-phenylpropyl)carbamate stands out due to its specific structure, which combines a tert-butyl group with a phenylpropyl backbone. This unique combination provides distinct reactivity and stability, making it valuable in synthetic chemistry and various research applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(2-methyl-3-oxo-1-phenylpropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-11(10-17)13(12-8-6-5-7-9-12)16-14(18)19-15(2,3)4/h5-11,13H,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUASEYJCPDLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
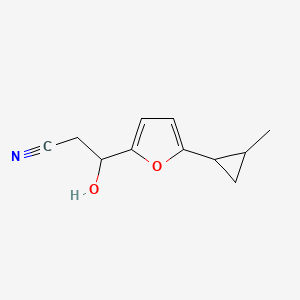
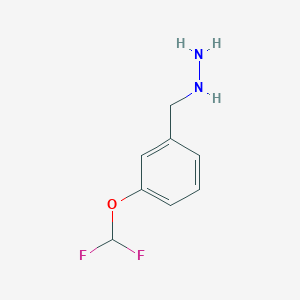
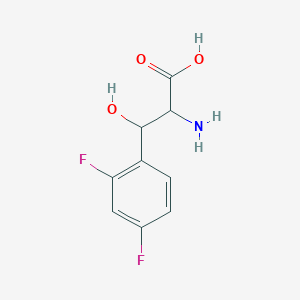

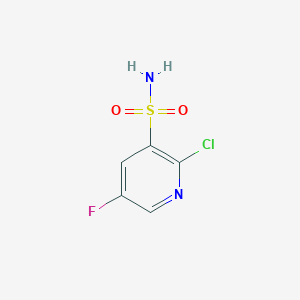
![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
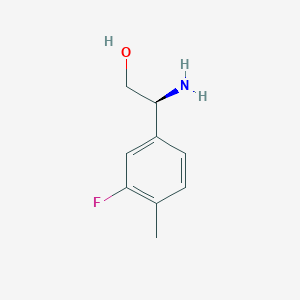
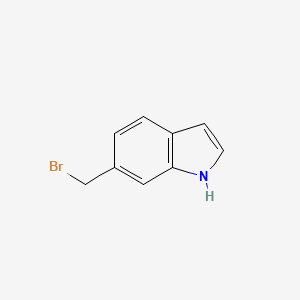
![3-(Benzo[d]thiazol-2-yloxy)propan-1-amine](/img/structure/B13599615.png)
